molecular formula C9H13NOS2 B14949946 5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide

5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide

Cat. No.: B14949946
M. Wt: 215.3 g/mol
InChI Key: WKVWTXWHPFKMAK-UHFFFAOYSA-N
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Description

5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of an ethyl group at the 5-position, an ethylsulfanyl group at the 2-position, and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-ethylthiophene with ethylsulfanyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with an appropriate amine to form the carboxamide group .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors, leading to its therapeutic effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and ethylsulfanyl groups, along with the carboxamide functionality, makes it a valuable compound for various applications .

Properties

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

5-ethyl-2-ethylsulfanylthiophene-3-carboxamide

InChI

InChI=1S/C9H13NOS2/c1-3-6-5-7(8(10)11)9(13-6)12-4-2/h5H,3-4H2,1-2H3,(H2,10,11)

InChI Key

WKVWTXWHPFKMAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)SCC)C(=O)N

Origin of Product

United States

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